

(3-Bromo-2,5-difluorophenyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Bromo-2,5-difluorophenyl)methanol
Cat. No.:	B591644

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical, chemical, and biological properties of **(3-Bromo-2,5-difluorophenyl)methanol**, a key building block in the synthesis of novel therapeutic agents and advanced materials. This document summarizes its known characteristics, provides experimental context, and outlines its potential applications for professionals in research and development.

Core Physical and Chemical Properties

(3-Bromo-2,5-difluorophenyl)methanol, with the CAS Number 1159186-56-7, is a halogenated aromatic alcohol. Its trifunctional nature, featuring a bromo group, two fluoro groups, and a primary alcohol, makes it a versatile intermediate in organic synthesis. The physical and chemical properties are summarized in the table below. While specific experimental values for melting point, density, and solubility of the 2,5-difluoro isomer are not readily available in the reviewed literature, data for the closely related (3-bromo-5-fluorophenyl)methanol isomer (CAS 216755-56-5) is included for comparative purposes and may serve as a useful estimation.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrF ₂ O	[1]
Molecular Weight	223.02 g/mol	[1] [2]
Appearance	Solid	[3]
Boiling Point	254.0 ± 35.0 °C	[1]
Melting Point	Data not available	
Melting Point (3-bromo-5-fluorophenyl)methanol)	50-53 °C	[4]
Density	Data not available	
Density (3-bromo-5-fluorophenyl)methanol)	~1.61 g/cm ³	[4]
Solubility	Data not available	
Solubility (3-bromo-5-fluorophenyl)methanol)	Soluble in ethanol, ether; slightly soluble in water	[4]

Synthesis and Reactivity

(3-Bromo-2,5-difluorophenyl)methanol serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[\[1\]](#)

A general synthetic approach to this class of compounds involves the reduction of the corresponding benzaldehyde. For instance, the preparation of the related (3-bromo-5-fluorophenyl)methanol can be achieved through the reaction of 3-bromo-5-fluorobenzaldehyde with a reducing agent like sodium borohydride in a suitable solvent, followed by purification.[\[4\]](#)

General Synthetic Workflow:

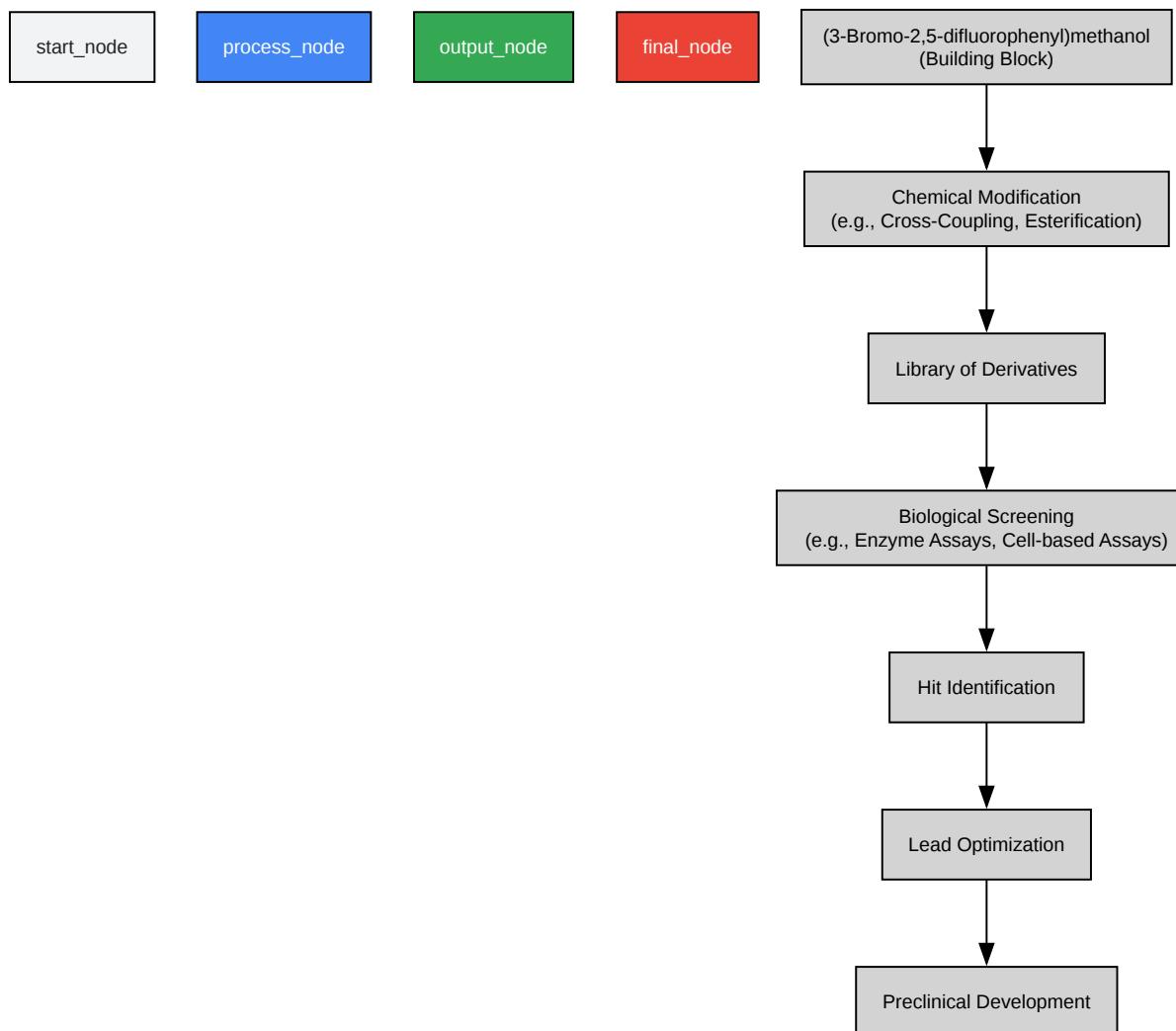
Caption: General workflow for the synthesis of **(3-Bromo-2,5-difluorophenyl)methanol**.

The reactivity of **(3-Bromo-2,5-difluorophenyl)methanol** is dictated by its functional groups. The hydroxyl group can undergo esterification, etherification, and oxidation reactions. The bromine atom on the aromatic ring is susceptible to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The fluorine atoms enhance the molecule's metabolic stability and can influence its binding affinity to biological targets, a desirable characteristic in drug design.^[5]

Spectroscopic and Analytical Data

Detailed spectroscopic data for **(3-Bromo-2,5-difluorophenyl)methanol** is not widely published. However, based on its structure, the following spectral characteristics can be anticipated:

- ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. The coupling patterns of the aromatic protons would be influenced by the positions of the bromine and fluorine atoms.
- ¹³C NMR: The spectrum would display signals for the seven carbon atoms, with the chemical shifts of the aromatic carbons being affected by the electronegative halogen substituents.
- IR Spectroscopy: The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H, C=C, C-F, and C-Br stretching and bending vibrations would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (223.02 g/mol), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).


Applications in Drug Discovery and Development

Halogenated phenyl methanols are valuable building blocks in medicinal chemistry. The presence of bromine and fluorine in **(3-Bromo-2,5-difluorophenyl)methanol** provides a scaffold for the synthesis of a wide range of derivatives with potential biological activity.^[1]

Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.^[5] The bromo substituent serves as a convenient handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a

broad chemical space in the search for new drug candidates. While specific biological activities for **(3-Bromo-2,5-difluorophenyl)methanol** itself are not extensively documented, its derivatives are of interest in various therapeutic areas. For instance, related bromophenol derivatives have been investigated for their enzyme inhibition properties, including against acetylcholinesterase and carbonic anhydrase, suggesting potential applications in neurological disorders and other diseases.[6]

Logical Flow for Application in Drug Discovery:

[Click to download full resolution via product page](#)

Caption: Role of **(3-Bromo-2,5-difluorophenyl)methanol** in a typical drug discovery workflow.

Safety and Handling

(3-Bromo-2,5-difluorophenyl)methanol is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[\[4\]](#)

Conclusion

(3-Bromo-2,5-difluorophenyl)methanol is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical sciences and material science. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with tailored properties. Further research into its specific physical properties and biological activities is warranted to fully exploit its potential in the development of new technologies and therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Bromo-2,5-difluorophenyl)methanol [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-Bromo-2,4-difluorobenzyl alcohol | 1499465-33-6 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Buy (4-Bromo-2,3-difluorophenyl)methanol | 162744-55-0 [smolecule.com]
- 6. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3-Bromo-2,5-difluorophenyl)methanol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591644#3-bromo-2-5-difluorophenyl-methanol-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com